molecular formula C11H12ClNO2 B2662354 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile CAS No. 855715-19-4

3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile

Cat. No.: B2662354
CAS No.: 855715-19-4
M. Wt: 225.67
InChI Key: WMMYRTPTGMOELR-UHFFFAOYSA-N
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Description

3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile (CAS 855715-19-4) is an organic compound with the molecular formula C11H12ClNO2 and a molecular weight of 225.67 g/mol . Its structure features a benzonitrile core substituted with chloro, methoxy, and isopropoxy functional groups, which classifies it as a meta-substituted aryloxy benzene derivative . This specific arrangement of substituents makes it a valuable building block in organic synthesis, particularly for constructing more complex molecules. Compounds of this class are frequently employed in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, which are fundamental methods for developing pharmaceuticals and advanced materials . While specific biological data for this compound is not available, structural analogs and related benzonitrile derivatives are recognized as key intermediates in medicinal chemistry research . For example, similar compounds are utilized in the synthesis of active pharmaceutical ingredients and non-nucleoside reverse transcriptase inhibitors . This product is intended for research purposes and is strictly for laboratory use. It is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-5-methoxy-4-propan-2-yloxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMYRTPTGMOELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile typically involves the following steps:

Chemical Reactions Analysis

3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Common Reagents: Typical reagents include bases like potassium carbonate for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

  • 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile is primarily used as an intermediate in the synthesis of more complex organic molecules. It facilitates the formation of various derivatives through substitution reactions, making it valuable in the development of new compounds with specific properties.

Reaction Mechanisms

  • The compound can undergo several types of reactions:
    • Substitution Reactions : The chloro group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.
    • Oxidation and Reduction : Depending on the reaction conditions, it can participate in oxidation and reduction processes, broadening its utility in synthetic pathways.

Biological Research

Potential Biological Activities

  • Research is ongoing to explore the biological activities of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile. Preliminary studies suggest interactions with various biomolecules, indicating potential applications in pharmacology and biochemistry.

Therapeutic Applications

  • There is interest in its potential therapeutic uses, particularly in targeting specific diseases. The compound's structure may allow it to interact with biological targets relevant to conditions such as cancer or infectious diseases.

Medicinal Chemistry

Drug Development

  • The compound is being investigated for its role as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for further optimization in medicinal chemistry.

Case Studies

  • A notable study highlighted the compound's effectiveness in preliminary assays against certain cancer cell lines, suggesting that modifications to its structure could enhance its selectivity and potency against specific targets .

Industrial Applications

Material Science

  • In industrial settings, 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile is utilized in the development of new materials and chemical processes. Its properties may contribute to advancements in polymer chemistry and material engineering.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Chemical SynthesisIntermediate for organic synthesis; facilitates substitution reactions.Used in creating diverse derivatives.
Biological ResearchPotential interactions with biomolecules; ongoing studies on biological activities.Investigated for cancer treatment potentials .
Medicinal ChemistryLead compound for drug discovery; modulates biological pathways.Assays against cancer cell lines showing promise .
Industrial ApplicationsDevelopment of new materials; contributions to polymer chemistry.Utilized in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular interactions .

Comparison with Similar Compounds

3-Chloro-4-ethoxy-5-methoxybenzonitrile

  • Key Difference : Ethoxy (OEt) at position 4 instead of isopropoxy (O-iPr).
  • However, the lower lipophilicity compared to the isopropoxy analog may reduce membrane permeability in biological systems.

(E)-Methyl 4-(3-chloropropoxy)-2-(2-cyanovinylamino)-5-methoxybenzoate (6)

  • Key Differences: Replacement of nitrile with a benzoate ester and addition of a cyanovinylamino group at position 2.
  • Impact: The ester group increases susceptibility to hydrolysis, limiting utility in aqueous environments. The cyanovinylamino moiety introduces conjugation, which could enhance UV absorption properties for analytical applications.

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile

  • Key Differences: Amino group at position 2 and morpholinopropoxy at position 3.
  • Impact: The amino group enhances hydrogen-bonding capacity, improving solubility in polar solvents. The morpholine ring (a heterocycle) may confer bioactivity, making this compound a candidate for kinase inhibition or receptor-targeted drug design.

Biological Activity

3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C11_{11}H12_{12}ClN\O2_2
  • Molecular Weight : 225.67 g/mol
  • CAS Number : 855715-19-4

The structure features a chlorinated benzene ring with methoxy and propan-2-yloxy substituents, contributing to its reactivity and biological activity.

The biological activity of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile primarily involves its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to therapeutic effects in various conditions. The chloro and methoxy groups enhance its binding affinity to enzyme active sites.
  • Receptor Modulation : Research indicates that the compound may act as a modulator for certain receptors, potentially influencing signal transduction pathways related to inflammation and cancer .

Antimicrobial Activity

Studies have indicated that 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile exhibits antimicrobial properties. It has been evaluated against several bacterial strains, showing promising results in inhibiting growth, suggesting its potential as an antimicrobial agent in pharmaceuticals.

Anticancer Properties

The compound is being investigated for its anticancer effects, particularly in prostate cancer models. Preliminary studies suggest that it may inhibit the proliferation of cancer cells by antagonizing androgen receptors, which are crucial in the progression of certain cancers .

Anti-inflammatory Effects

Research is ongoing to explore the anti-inflammatory properties of this compound. Its ability to inhibit specific inflammatory pathways could make it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological activity of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile:

  • Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations, highlighting its potential use as an antibiotic agent.
  • Cancer Cell Proliferation : In vitro studies showed that treatment with 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile resulted in a significant reduction in cell viability of prostate cancer cell lines, indicating its role as a potent anticancer agent .
  • Enzyme Inhibition Studies : Research focused on the compound's ability to inhibit nitric oxide synthase (nNOS), revealing IC50 values in the low micromolar range, suggesting strong inhibitory potential relevant for neuroprotective applications .

Summary Table of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerReduced viability in prostate cancer cells
Anti-inflammatoryPotential inhibition of inflammatory pathways
Enzyme InhibitionInhibition of nNOS with low micromolar IC50

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile, and what challenges are associated with its purification?

  • Methodology :

  • Step 1 : Begin with a halogenated benzonitrile precursor (e.g., 3,5-dichloro-4-fluorobenzonitrile, as in ) and introduce methoxy and propan-2-yloxy groups via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃/DMF).
  • Step 2 : Monitor reaction progress using TLC or HPLC to ensure complete substitution.
  • Purification Challenges : The compound’s low solubility in polar solvents complicates recrystallization. Use mixed solvents (e.g., ethanol/water) or gradient chromatography (silica gel, hexane/ethyl acetate) for impurity removal. Solvent selection should prioritize minimizing nitroso or chlorinated byproducts ( ).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the identity of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile?

  • Methodology :

  • ¹H NMR : Expect signals for the methoxy group (~δ 3.8 ppm), isopropyl protons (δ 1.3–1.5 ppm for CH₃ and δ 4.6–5.0 ppm for OCH), and aromatic protons (δ 6.8–7.5 ppm).
  • ¹³C NMR : Confirm nitrile carbon at ~δ 115 ppm and aromatic carbons adjacent to electron-withdrawing groups (Cl, CN).
  • IR : Strong absorption at ~2230 cm⁻¹ (C≡N stretch) and 1250 cm⁻¹ (C-O-C for ethers).
  • MS : Molecular ion peak at m/z 255.7 (calculated for C₁₁H₁₁ClNO₃) with fragments corresponding to loss of isopropyl (m/z 199) or methoxy groups (m/z 225) ( ).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile derivatives?

  • Methodology :

  • Crystallization : Grow single crystals via slow evaporation in dichloromethane/hexane.
  • Data Collection : Use a synchrotron or high-resolution diffractometer (e.g., Bruker D8 Venture) to collect data at 100 K.
  • Refinement : Employ SHELX programs (e.g., SHELXL) for structure solution. For example, used SHELX at 2.6 Å resolution to resolve steric clashes in a related mGlu5 receptor ligand.
  • Validation : Cross-check bond lengths/angles with density functional theory (DFT) calculations to address discrepancies ( ).

Q. What role does 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile play in fragment-based drug discovery for GPCR targets?

  • Methodology :

  • Fragment Screening : Use surface plasmon resonance (SPR) or radioligand binding assays (e.g., ’s mGlu5 receptor study) to identify high ligand efficiency (LE > 0.3) fragments.
  • Structural Optimization : Modify the nitrile group to enhance binding affinity. For example, replace the nitrile with a boronic ester (as in ) to improve metabolic stability.
  • SAR Analysis : Test derivatives in vitro for allosteric modulation efficacy (EC₅₀) and selectivity against related GPCRs ( ).

Q. How do solvent polarity and surface interactions influence the stability of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile in catalytic reactions?

  • Methodology :

  • Solvent Screening : Test stability in aprotic solvents (e.g., DMF, THF) vs. protic solvents (e.g., methanol). Monitor degradation via HPLC.
  • Catalyst Compatibility : Avoid Pd-based catalysts in hydrogenation ( shows Pd leaching deactivates nitrile hydrogenation). Use Ru/C or Raney Ni instead.
  • Surface Adsorption : Utilize DFT simulations (as in ) to predict adsorption on metal surfaces (e.g., Ag or Pt), which may stabilize intermediates during cross-coupling reactions.

Data Contradiction Analysis

Q. How to address discrepancies in catalytic activity data during hydrogenation of 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile?

  • Case Study : observed near-complete Pd catalyst deactivation despite minimal Pd loss (5.56 wt% → 5.24 wt%).
  • Resolution Steps :

Poisoning Test : Pre-treat catalyst with HCOOH–NEt₃ ( ) to confirm adsorption of reaction byproducts (e.g., amines) blocks active sites.

Operando Spectroscopy : Use IR or XAS to identify adsorbed species during reaction.

Alternative Catalysts : Test non-Pd systems (e.g., Co-Mo sulfides) to bypass deactivation pathways.

Applications in Material Science

Q. Can 3-Chloro-5-methoxy-4-(propan-2-yloxy)benzonitrile serve as a precursor for conductive polymers?

  • Methodology :

  • Polymerization : Electropolymerize the nitrile group with thiophene derivatives in acetonitrile (0.1 M TBAPF₆).
  • Conductivity Testing : Measure sheet resistance via four-point probe; compare with polyaniline controls.
  • DFT Modeling : Simulate charge transport pathways using Gaussian09 ( ).

Tables

Table 1 : Solvent Selection for Recrystallization ( )

Solvent SystemSolubility (mg/mL)Impurity Removal Efficiency
Ethanol/Water12.585%
Hexane/Ethyl Acetate8.292%
Dichloromethane25.065%

Table 2 : Catalytic Hydrogenation Performance ( )

CatalystPd Content (wt%)Conversion (%)Selectivity (%)
Fresh Pd/C5.569896
Spent Pd/C5.242<5

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